molecular formula C9H13F2NO2S2 B6981906 N-(3,3-difluoro-2-methylbutan-2-yl)thiophene-2-sulfonamide

N-(3,3-difluoro-2-methylbutan-2-yl)thiophene-2-sulfonamide

Cat. No.: B6981906
M. Wt: 269.3 g/mol
InChI Key: WZEZZLTYVUXAPN-UHFFFAOYSA-N
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Description

N-(3,3-difluoro-2-methylbutan-2-yl)thiophene-2-sulfonamide is a synthetic organic compound that features a thiophene ring substituted with a sulfonamide group and a difluoromethylbutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-difluoro-2-methylbutan-2-yl)thiophene-2-sulfonamide typically involves the introduction of the difluoromethylbutyl group to the thiophene ring followed by sulfonamide formation. One common method involves the reaction of thiophene-2-sulfonyl chloride with 3,3-difluoro-2-methylbutan-2-amine under basic conditions to yield the desired sulfonamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-difluoro-2-methylbutan-2-yl)thiophene-2-sulfonamide can undergo various chemical reactions including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents or nitrating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Thiophene-2-amine derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

N-(3,3-difluoro-2-methylbutan-2-yl)thiophene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-(3,3-difluoro-2-methylbutan-2-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the difluoromethylbutyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-sulfonamide: Lacks the difluoromethylbutyl group, resulting in different chemical and biological properties.

    N-(2-methylbutan-2-yl)thiophene-2-sulfonamide: Similar structure but without the fluorine atoms, affecting its reactivity and interactions.

    N-(3,3-difluoro-2-methylbutan-2-yl)benzene-2-sulfonamide: Contains a benzene ring instead of thiophene, leading to different electronic and steric effects.

Uniqueness

N-(3,3-difluoro-2-methylbutan-2-yl)thiophene-2-sulfonamide is unique due to the presence of both the difluoromethylbutyl group and the thiophene ring. This combination imparts distinct chemical properties such as increased stability and specific reactivity patterns, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-(3,3-difluoro-2-methylbutan-2-yl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F2NO2S2/c1-8(2,9(3,10)11)12-16(13,14)7-5-4-6-15-7/h4-6,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZEZZLTYVUXAPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C)(F)F)NS(=O)(=O)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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